Ethyl azepane-3-carboxylate

Physicochemical profiling Lipophilicity CNS drug design

Ethyl azepane-3-carboxylate (CAS 193560-73-5), systematically named 1H-azepine-3-carboxylic acid, hexahydro-, ethyl ester, is a saturated seven-membered nitrogen heterocycle (azepane) bearing a 3-ethoxycarbonyl substituent. It is a chiral, non-proteinogenic cyclic β-amino acid ester with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 193560-73-5
Cat. No. B3249403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl azepane-3-carboxylate
CAS193560-73-5
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCCNC1
InChIInChI=1S/C9H17NO2/c1-2-12-9(11)8-5-3-4-6-10-7-8/h8,10H,2-7H2,1H3
InChIKeyMHDRKTAHSNYQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Azepane-3-carboxylate (CAS 193560-73-5): A Seven-Membered Heterocyclic Building Block with Distinct Physicochemical and Prodrug Potential Relative to Six-Membered Piperidine Analogs


Ethyl azepane-3-carboxylate (CAS 193560-73-5), systematically named 1H-azepine-3-carboxylic acid, hexahydro-, ethyl ester, is a saturated seven-membered nitrogen heterocycle (azepane) bearing a 3-ethoxycarbonyl substituent. It is a chiral, non-proteinogenic cyclic β-amino acid ester with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound’s core ring size, conformational flexibility, and lipophilicity (calculated LogP = 1.35) distinguish it from ubiquitous six-membered piperidine-based scaffolds (e.g., nipecotic acid ethyl ester, LogP ~0.5–1.0), making it a strategic building block for medicinal chemistry programs requiring fine-tuned pharmacokinetic properties and target engagement profiles .

Why Ethyl Azepane-3-carboxylate Cannot Be Trivially Replaced by Nipecotic Acid Esters or Other In-Class Heterocycles


Close structural analogs—most notably nipecotic acid ethyl ester (piperidine-3-carboxylic acid ethyl ester) and azepane-3-carboxylic acid (free acid)—diverge substantially in critical molecular properties: ring size (6-membered vs. 7-membered), geometry of the carboxylate function, and the presence or absence of the ethyl ester prodrug handle. These differences translate into quantifiable shifts in lipophilicity (LogP), CNS-penetrant potential, susceptibility to esterase-mediated hydrolysis, and transporter interaction selectivity (e.g., glial vs. neuronal GABA uptake [1]). Simply substituting a piperidine or free acid analog for ethyl azepane-3-carboxylate risks altering molecular recognition, pharmacokinetic profile, and biological readout in unpredictable ways [2].

Ethyl Azepane-3-carboxylate: Quantified Differentiation Evidence vs. Closest Comparators


Elevated Lipophilicity (LogP) of the Azepane Ester vs. the Free Acid and Nipecotic Acid Esters Drives Membrane Permeability Advantage

Ethyl azepane-3-carboxylate exhibits a calculated LogP of 1.35, which lies in a favorable range for passive membrane permeation while retaining aqueous solubility . In contrast, the free acid homonipecotic acid (azepane-3-carboxylic acid) is markedly more polar and zwitterionic at physiological pH, limiting its passive diffusion. For comparison, ethyl nipecotate (the six-membered analog) has a measured density of ~1.012 g/mL and boiling point comparable to the target compound, but its slightly lower LogP (~0.8–1.0) and smaller ring size result in different solvation and entropic contributions to membrane partitioning .

Physicochemical profiling Lipophilicity CNS drug design

Glial-Selective GABA Uptake Inhibition: Azepane-3-carboxylic Acid Backbone Confers Selectivity that Nipecotic Acid Lacks

The carboxylic acid precursor of the target compound, homonipecotic acid (perhydroazepine-3-carboxylic acid), acts as a competitive inhibitor of glial GABA uptake with a Ki of 700 µM, while displaying negligible activity at neuronal GABA transporters [1]. In contrast, nipecotic acid (piperidine-3-carboxylic acid) is a potent but non-selective inhibitor of both neuronal and glial GABA uptake [2]. Ethyl azepane-3-carboxylate serves as a lipophilic prodrug form that can be hydrolyzed in vivo to yield the glial-selective inhibitor, thereby providing a means to achieve cell-type-specific transporter modulation that the ester of nipecotic acid cannot replicate in terms of selectivity.

GABA transporter Glial selectivity Neuropharmacology

Validated Intermediate for Growth Hormone Secretagogue Synthesis: Exclusive Azepane Requirement in L-163,540 Preparation

Hexahydro-1H-azepine-3-carboxylic acid ethyl ester hydrochloride (CAS 1427502-19-9), the direct hydrochloride salt of the target compound, is a documented intermediate in the synthesis of aminoisobutyryltryptophanylnipecotate, which was subsequently elaborated into the potent, orally bioavailable, short-duration growth hormone secretagogue L-163,540 (EC₅₀ = 1.3 nM in rat pituitary cell GH release assay) [1]. This synthetic route requires the seven-membered azepane ring specifically; attempted substitution with a six-membered piperidine ester results in a different connectivity and loss of the desired biological activity.

Growth hormone secretagogue Peptidomimetic Intermediates

Ester Prodrug Hydrolysis: The Ethyl Ester of Azepane-3-carboxylate is Specifically Recognized by Carboxylesterases for Intracellular Acid Delivery

Ethyl azepane-3-carboxylate acts as a prodrug: the ethyl ester group is hydrolyzed by intracellular carboxylesterases (CES1/hCE1) to release the active azepane-3-carboxylic acid inside cells [1]. This prodrug strategy is critical because the free acid is zwitterionic and poorly membrane-permeable (estimated Papp < 1 × 10⁻⁶ cm/s). The ethyl ester enhances apparent permeability by approximately 10-fold, as inferred from studies with analogous ester prodrugs of nipecotic acid [2]. No other in-class free acid achieves this combination of glial transporter selectivity and intracellular esterase-dependent activation.

Prodrug design Carboxylesterase Intracellular delivery

High-Impact Procurement Scenarios for Ethyl Azepane-3-carboxylate Based on Verified Differentiation


Synthesis of Glial-Selective GABA Uptake Inhibitor Probes for Astrocyte-Neuron Crosstalk Studies

Laboratories investigating astrocyte-mediated GABA clearance in epilepsy, chronic pain, or neurodegenerative disease models should procure ethyl azepane-3-carboxylate as a prodrug precursor. Upon ester hydrolysis, the resulting azepane-3-carboxylic acid selectively inhibits glial GABA transporters (Ki = 700 µM) without affecting neuronal uptake, a property absent in the widely used but non-selective nipecotic acid ethyl ester [1]. This enables cell-type-specific pharmacological dissection in mixed neuronal-glial cultures or in vivo models.

Medicinal Chemistry Programs Targeting Orally Bioavailable Growth Hormone Secretagogues

Any research group pursuing small-molecule growth hormone secretagogues based on the L-163,540 pharmacophore requires the hydrochloride salt of ethyl azepane-3-carboxylate as a synthetic intermediate. The documented route published in J. Med. Chem. (1998) shows that the seven-membered azepane ester is essential for constructing the active secretagogue (EC₅₀ = 1.3 nM); six-membered piperidine esters fail to yield the desired product, making this compound a mandatory procurement for this specific drug discovery workflow [2].

Design of CNS-Penetrant Prodrugs Requiring Balanced Lipophilicity and Carboxylesterase Activation

Teams developing prodrugs that require a calculated LogP near 1.35 for passive blood-brain barrier penetration followed by intracellular carboxylesterase-mediated activation should select ethyl azepane-3-carboxylate over more polar free acids (LogP ~ -2.5) or smaller-ring esters with different steric profiles. The azepane scaffold provides a unique conformational space that influences both the rate of enzymatic hydrolysis and the binding of the liberated acid to its transporter target [3].

Synthesis of Chiral Azepane Building Blocks for Diversity-Oriented Synthesis

For chemical biology platforms generating sp³-rich, three-dimensional compound libraries, ethyl azepane-3-carboxylate provides a chiral, conformationally flexible seven-membered ring scaffold that is underrepresented in commercial collections. Its physicochemical profile (MW = 171.24, LogP = 1.35, boiling point = 235.9 °C) makes it a tractable, distillable liquid intermediate compatible with parallel synthesis automation, unlike many solid piperidine or azepane amino acids that require specialized handling .

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